![molecular formula C11H13ClFN5O3 B11826980 (2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol](/img/structure/B11826980.png)
(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol
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Description
(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol is a useful research compound. Its molecular formula is C11H13ClFN5O3 and its molecular weight is 317.70 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
- NCI Evaluation : The National Cancer Institute (NCI) conducted assays to assess the compound's antitumor activity across a panel of human cancer cell lines. The results indicated that the compound exhibited a mean growth inhibition (GI) value of approximately 15.72 μM, showcasing its potential as an anticancer agent .
- Mechanism of Action : The compound's mechanism involves interference with cellular processes critical for cancer cell proliferation. It has been shown to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Drug Design and Development
The structural characteristics of (2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol make it a valuable scaffold for the design of new drugs.
Drug-Like Properties
Using computational tools like SwissADME, researchers have evaluated the drug-like properties of this compound. The analysis revealed favorable pharmacokinetic profiles, including good solubility and permeability characteristics, essential for developing effective therapeutic agents .
Synthetic Modifications
Ongoing research aims to modify the chemical structure to enhance its efficacy and selectivity against specific cancer types. For instance, derivatives have been synthesized to improve binding affinity to target proteins involved in tumor growth and survival pathways .
Properties
Molecular Formula |
C11H13ClFN5O3 |
---|---|
Molecular Weight |
317.70 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol |
InChI |
InChI=1S/C11H13ClFN5O3/c1-11(13)6(20)4(2-19)21-9(11)18-3-15-5-7(12)16-10(14)17-8(5)18/h3-4,6,9,19-20H,2H2,1H3,(H2,14,16,17)/t4-,6-,9-,11-/m1/s1 |
InChI Key |
RDOBGBLNNFBMRN-GITKWUPZSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)F |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)F |
Origin of Product |
United States |
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